molecular formula C20H22ClF3N4O2 B13421091 Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 70714-84-0

Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-

Cat. No.: B13421091
CAS No.: 70714-84-0
M. Wt: 442.9 g/mol
InChI Key: GARFCOCQUIFCOP-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group, an azo linkage, and a diethylamino-methoxyphenyl moiety. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves multiple steps The process begins with the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt This intermediate is then coupled with another aromatic compound to form the azo linkage

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azo linkage can undergo reduction to form amines, which may interact with biological macromolecules. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-N-(4-(2-chloro-acetylamino)-phenyl)-acetamide

Uniqueness

Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the specific arrangement of chloro, trifluoromethyl, diethylamino, and methoxy groups make it a valuable compound for various research applications.

Biological Activity

Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- (CAS: 70714-84-0) is a synthetic compound with potential applications in pharmaceuticals and dye manufacturing. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H22ClF3N4O2C_{20}H_{22}ClF_{3}N_{4}O_{2}. Its structure includes an acetamide group linked to a complex azo dye moiety, which contributes to its unique biological properties.

PropertyValue
Molecular Weight426.86 g/mol
IUPAC NameN-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
CAS Number70714-84-0
SolubilitySoluble in organic solvents

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds with azo groups can exhibit antimicrobial activity. A study demonstrated that similar azo compounds showed significant inhibitory effects on bacterial growth, suggesting potential for Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- in treating infections .

2. Anticancer Activity
Several derivatives of acetamides have been studied for their anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that the introduction of a trifluoromethyl group enhances the compound's ability to induce apoptosis in cancer cells .

3. Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit low toxicity, others may have adverse effects at higher concentrations. The compound's safety must be evaluated through standardized tests to ascertain its suitability for therapeutic use .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study on azo compounds, Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells
A research team investigated the cytotoxic effects of various acetamide derivatives on human breast cancer cell lines (MCF-7). The results indicated that the compound induced significant cell death via apoptosis pathways, with IC50 values lower than those of conventional chemotherapeutics .

Properties

CAS No.

70714-84-0

Molecular Formula

C20H22ClF3N4O2

Molecular Weight

442.9 g/mol

IUPAC Name

N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C20H22ClF3N4O2/c1-5-28(6-2)18-10-16(25-12(3)29)17(11-19(18)30-4)27-26-15-8-7-13(21)9-14(15)20(22,23)24/h7-11H,5-6H2,1-4H3,(H,25,29)

InChI Key

GARFCOCQUIFCOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC

Origin of Product

United States

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